molecular formula C19H22N4O4 B4165472 N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B4165472
M. Wt: 370.4 g/mol
InChI Key: QKZOVDQBICBEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various scientific applications. In

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide inhibits the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling pathways. N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide also inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase. In addition, N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has also shown potential in the treatment of neurological disorders. However, one of the limitations of using N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research of N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide. One direction is to explore the potential of N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate the use of N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to optimize the synthesis method of N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit the growth of cancer cells and its potential in the treatment of neurological disorders make it a promising candidate for further research. However, more research is needed to optimize its synthesis method and improve its solubility and bioavailability.

Scientific Research Applications

N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has shown potential in various scientific research applications. One of the most significant applications of N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide is in the field of cancer research. Studies have shown that N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-10-12-22(13-11-21)16-7-3-2-6-15(16)20-19(24)14-27-18-9-5-4-8-17(18)23(25)26/h2-9H,10-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZOVDQBICBEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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